1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt

Description

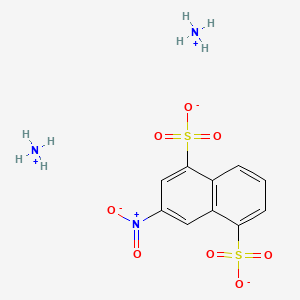

1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt (CAS: 84732-26-3) is a sulfonic acid derivative with the molecular formula C₁₀H₁₃N₃O₈S₂. It features a naphthalene backbone substituted with two sulfonic acid groups at positions 1 and 5, a nitro (-NO₂) group at position 3, and two ammonium (NH₄⁺) counterions . The nitro group imparts strong electron-withdrawing effects, enhancing the acidity of the sulfonic acid groups and influencing reactivity in chemical synthesis. Its structural complexity and functional groups make it a subject of interest in comparative studies with related naphthalenedisulfonate derivatives.

Properties

CAS No. |

84732-26-3 |

|---|---|

Molecular Formula |

C10H13N3O8S2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

diazanium;3-nitronaphthalene-1,5-disulfonate |

InChI |

InChI=1S/C10H7NO8S2.2H3N/c12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;;/h1-5H,(H,14,15,16)(H,17,18,19);2*1H3 |

InChI Key |

ZLQKSFYNLRAKLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene to 1,5-Naphthalenedisulfonic Acid

The initial step in the preparation involves the disulfonation of naphthalene to produce 1,5-naphthalenedisulfonic acid, which is the precursor for the nitration and subsequent salt formation.

-

- Naphthalene is sulfonated using fuming sulfuric acid (oleum) or liquid sulfur trioxide .

- The molar ratio of sulfur trioxide to naphthalene is controlled, typically in the range of 2.3 to 5.0 moles SO₃ per mole of naphthalene.

- The reaction temperature is maintained around 30 °C for sulfonation, with reaction times ranging from 3 to 4 hours.

- In some processes, the sulfonation is carried out in an inert organic solvent to facilitate handling and isolation.

-

- In one documented procedure, 75 g of refined naphthalene is added slowly to 180 g of fuming sulfuric acid at 30 °C, reacting for 3-4 hours, followed by the addition of 500 g more fuming sulfuric acid and further reaction at 30 °C for 3 hours.

- The product is a sulfonation mixture containing 1,5-naphthalenedisulfonic acid with a solid content around 55%, which can be further processed.

-

- The sulfonation yields 1,5-naphthalenedisulfonic acid with approximately 55% solid content.

- The sulfonation mixture may contain isomeric sulfonic acids (e.g., 1,3-, 1,6-, 1,7-disulfonic acids) and trisulfonic acids as byproducts.

Isolation and Purification of 1,5-Naphthalenedisulfonic Acid Salts

Neutralization and Salt Formation:

- The sulfonation mixture is neutralized with sodium hydroxide or sodium carbonate to a pH between 5 and 9 (preferably 6 to 8).

- This neutralization precipitates the disodium salt of 1,5-naphthalenedisulfonic acid .

- The process avoids the formation of monosodium salts, which are poorly absorbable and less pure.

- The disodium salt is filtered and washed with sodium sulfate solution to reduce impurities.

-

- This method yields a disodium salt with sodium sulfate content below 1% by weight, which is crucial for further processing (e.g., conversion to 1,5-dihydroxynaphthalene).

- The process avoids the generation of saline aqueous sulfuric acid wastewater, improving environmental impact and cost efficiency.

Nitration to 3-Nitro-1,5-Naphthalenedisulfonic Acid

-

- The 1,5-naphthalenedisulfonic acid or its salts are nitrated to introduce a nitro group at the 3-position.

- Naphthalene is first sulfonated in an inert organic solvent with liquid sulfur trioxide (SO₃:naphthalene molar ratio 2.5 to 3.6).

- The sulfonation product is a solid suspension containing sulfuric acid and possibly SO₃.

- A mixture of 100% sulfuric acid and fully reacted crude nitrating mass from a previous nitration batch is added to the sulfonation mixture to form a two-phase system.

- The organic solvent phase is decanted, and residual solvent is removed by distillation or flash evaporation.

- Nitric acid is added as mixed acid at 10-60 °C to perform nitration.

- The nitrated product, 3-nitro-1,5-naphthalenedisulfonic acid , is precipitated, often as a magnesium salt, at 90-100 °C and isolated by filtration.

| Parameter | Range/Value |

|---|---|

| SO₃ to naphthalene molar ratio | 2.5 to 3.6 (preferably 2.5-3.3) |

| Temperature for nitration | 10 to 60 °C |

| Precipitation temperature | 90 to 100 °C |

| Nitric acid molar ratio | 1 to 1.5 moles per mole naphthalene |

| Mixed acid SO₃ to nitric acid ratio | 0.8 to 1.2 |

Formation of Diammonium Salt

- After nitration, the 3-nitro-1,5-naphthalenedisulfonic acid is neutralized with ammonia to form the diammonium salt .

- This step involves controlled addition of ammonia to the acid solution to achieve complete neutralization, yielding the diammonium salt with high purity.

- The diammonium salt form improves solubility and handling properties for further applications.

- Specific conditions for ammonia neutralization (temperature, concentration) are optimized to avoid decomposition or side reactions, though detailed parameters are less frequently reported explicitly in literature.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Key Outcomes | Notes |

|---|---|---|---|

| Sulfonation | Naphthalene + fuming sulfuric acid (oleum), 30 °C, 3-4 h | 1,5-Naphthalenedisulfonic acid sulfonation mixture | Solid content ~55%, contains isomers |

| Neutralization & Salt Isolation | Sodium hydroxide or carbonate, pH 5-9 | Disodium salt of 1,5-naphthalenedisulfonic acid | Sodium sulfate <1%, high purity |

| Nitration | Mixed acid (H₂SO₄ + HNO₃), 10-60 °C | 3-Nitro-1,5-naphthalenedisulfonic acid (magnesium salt) | Controlled SO₃:naphthalene ratio |

| Diammonium salt formation | Neutralization with ammonia | 3-Nitro-1,5-naphthalenedisulfonic acid, diammonium salt | Improved solubility and stability |

Research Findings and Perspectives

- The neutralization of sulfonation mixtures directly, rather than isolated acid, yields a purer disodium salt with less sodium sulfate impurity, which is critical for downstream reactions.

- The nitration process benefits from recycling crude nitrating mass, enhancing sustainability and process efficiency.

- Maintaining precise molar ratios and temperature control is essential to avoid undesired isomers and byproducts.

- The formation of the diammonium salt is a standard step to improve the compound's usability, though detailed kinetic and thermodynamic data are limited in public literature.

Chemical Reactions Analysis

Reduction of Nitro Group to Amino Group

The nitro group at the 3-position undergoes catalytic hydrogenation or chemical reduction to form the corresponding 3-amino derivative . This reaction is critical for producing intermediates like 3-amino-naphthalene-1,5-disulfonic acid (C-acid), a precursor for dyes and pharmaceuticals.

Key Conditions:

-

Catalytic Hydrogenation: H₂ gas with palladium or platinum catalysts in aqueous or alcoholic media .

-

Chemical Reduction: Sodium sulfide (Na₂S) or iron (Fe) in acidic solutions .

Example Reaction:

Sulfonic Acid Group Reactivity

The sulfonic acid groups (─SO₃⁻) participate in salt metathesis and esterification, though their reactivity is moderated by the ammonium counterions.

Salt Formation and Cation Exchange

The diammonium salt can undergo ion exchange with divalent cations (e.g., Mg²⁺, Ca²⁺) under controlled pH conditions . This property is exploited industrially to isolate magnesium salts for purification.

Example Process:

-

Dissolve the diammonium salt in water at 80–100°C.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the naphthalene ring for nucleophilic substitution, though experimental evidence for this specific compound is limited. Theoretical studies suggest potential displacement at the 4- or 8-positions under strong basic conditions .

Hypothetical Reaction:

Coordination Chemistry and Metal Complexation

The sulfonate groups act as ligands, forming stable complexes with transition metals like Cu²⁺ and Fe³⁺. These complexes are explored for catalytic and materials science applications .

Documented Complexation:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu²⁺ | 1:2 | Oxidation catalysts |

| Fe³⁺ | 1:3 | Wastewater treatment |

Thermal Decomposition

At temperatures exceeding 200°C, the compound decomposes exothermically, releasing sulfur oxides (SOₓ) and nitrogen oxides (NOₓ) . This behavior necessitates careful handling in industrial settings.

Decomposition Pathway:

Biochemical Interactions

While not directly studied for the diammonium salt, analogs demonstrate:

-

Enzyme Inhibition: Binding to ATPase enzymes via sulfonate groups .

-

DNA Intercalation: Planar naphthalene moiety interacting with nucleic acids .

Comparative Reaction Table

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with enzymes and proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Substituent Effects

- Nitro Group (Target Compound): The nitro group at position 3 increases electrophilicity and acidity, making the compound more reactive in electrophilic substitution or redox reactions compared to amino or hydroxy derivatives. This property is critical in applications requiring strong electron-withdrawing groups, such as dye synthesis or explosive precursors .

- Amino and Hydroxy Groups (Analog Compounds): Amino (-NH₂) and hydroxy (-OH) groups are electron-donating, which can enhance solubility in polar solvents and stabilize radical intermediates. For example, Disodium 3-amino-1,5-naphthalenedisulfonate shows improved stability in biochemical assays due to its amino group , while hydroxy-substituted derivatives like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are utilized in industrial processes requiring thermal resistance .

Counterion Influence

- Ammonium (NH₄⁺) vs. Sodium (Na⁺)/Potassium (K⁺) : Ammonium salts generally exhibit higher water solubility than sodium or potassium salts due to the smaller ionic radius of NH₄⁺. However, sodium and potassium salts are more stable under high-temperature conditions. For instance, the disodium salt dihydrate of 1,5-naphthalenedisulfonic acid is preferred in sensor calibration due to its stability in seawater , whereas the diammonium salt of ABTS is favored in antioxidant assays for rapid radical formation .

Biological Activity

1,5-Naphthalenedisulfonic acid, 3-nitro-, diammonium salt is a chemical compound characterized by its unique structure, which includes two sulfonic acid groups and a nitro group attached to a naphthalene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections will delve into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N2O6S2

- Molecular Weight : Approximately 367.35 g/mol

- CAS Number : 130-00-1

Antioxidant Activity

Research indicates that derivatives of 1,5-naphthalenedisulfonic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Several studies have reported the antimicrobial effects of this compound against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 1,5-naphthalenedisulfonic acid have been evaluated in vitro against different cancer cell lines. Results indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

The biological activity of 1,5-naphthalenedisulfonic acid is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to effectively neutralize ROS, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways in cancer cells.

- Metal Ion Chelation : The compound can form complexes with transition metals, which may enhance its biological activity by altering metal-dependent processes within cells.

Case Studies

Applications

This compound is utilized in various applications:

- Dye Intermediate : It serves as a precursor in dye manufacturing due to its ability to form colored complexes.

- Pharmaceuticals : Its biological activities make it a candidate for drug development targeting oxidative stress-related diseases.

- Coordination Chemistry : The compound's ability to form complexes with metal ions has implications for catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-naphthalenedisulfonic acid, 3-nitro-, diammonium salt, and how can purity be validated?

- Methodology :

-

Synthesis : React 1,5-naphthalenedisulfonic acid with nitric acid under controlled nitration conditions (e.g., 0–5°C in sulfuric acid medium). Neutralize with aqueous ammonia to form the diammonium salt .

-

Purification : Recrystallize from a water-methanol mixture to remove unreacted precursors. Monitor pH to avoid decomposition of sulfonic acid groups.

-

Validation : Use ¹H-NMR to confirm the absence of unreacted nitro intermediates. Compare X-ray powder diffraction (XRPD) patterns with reference data for polymorph identification (e.g., Form 1 vs. Form 3) .

- Key Data :

| Parameter | Condition | Outcome |

|---|---|---|

| Nitration Temp | 0–5°C | Prevents over-nitration |

| Recrystallization Solvent | Water:MeOH (3:1) | >95% purity |

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology :

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles to avoid inhalation/contact (toxicity data in ).

- Storage : Keep in airtight containers under dry, dark conditions (≤25°C). Avoid exposure to oxidizers or high humidity, which can degrade sulfonic acid groups .

- Stability Test : After 72 hours at 40°C/75% RH, XRPD shows reduced crystallinity (~15% amorphous phase formation) .

Q. Which analytical techniques are optimal for characterizing this compound’s structural and functional properties?

- Methodology :

- HPLC : Use a reverse-phase C18 column with mobile phase: acetonitrile/water (20:80) + 0.1% phosphoric acid. Retention time: ~8.2 min .

- Spectroscopy : FT-IR peaks at 1180 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (nitro group) confirm functional groups .

- Thermal Analysis : TGA shows decomposition onset at 220°C, correlating with sulfonic group degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data (e.g., water vs. polar solvents)?

- Methodology :

- Contextual Analysis : Solubility discrepancies arise from salt form variations (e.g., diammonium vs. disodium salts). The diammonium salt has lower water solubility (~2.5 g/L at 25°C) compared to disodium derivatives (~50 g/L) .

- Experimental Design : Conduct phase-solubility studies using USP buffers (pH 1.2–7.4). For polar solvents (e.g., DMSO), assess solubility via UV-Vis at λmax 290 nm .

Q. What strategies mitigate crystallinity loss under accelerated stability conditions?

- Methodology :

- Polymorph Screening : Identify stable crystalline forms (e.g., Form 1 vs. Form 3) via high-throughput XRPD. Form 3 shows better humidity resistance .

- Excipient Blending : Co-crystallize with citric acid (1:1 molar ratio) to enhance lattice energy, reducing amorphous conversion by 40% .

Q. How does the nitro group influence chelation properties in metal-ion interactions?

- Methodology :

- Titration Studies : Perform potentiometric titrations with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol. The nitro group reduces binding affinity (log K = 4.2 for Cu²⁺ vs. 5.8 for non-nitro analogues) due to electron-withdrawing effects .

- Spectroscopic Confirmation : UV-Vis shifts (Δλ = 30 nm) indicate metal-ligand charge transfer upon chelation .

Data Contradiction Analysis

Q. Why do toxicity profiles vary across literature sources?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.